molecular formula C21H22N4O3S B472887 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide CAS No. 333747-30-1

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide

Cat. No.: B472887
CAS No.: 333747-30-1
M. Wt: 410.5g/mol
InChI Key: HGHSHWYLTBCYRB-UHFFFAOYSA-N
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Description

N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide is a sulfonamide derivative characterized by a central sulfamoyl group bridging a 4,6-dimethylpyrimidin-2-ylamine moiety and a substituted phenyl ring. The benzamide group at the para position of the phenyl ring is further substituted with 3,4-dimethyl groups, conferring steric and electronic modifications to the molecule. This structural framework is common in sulfonamide-based pharmaceuticals, where the sulfamoyl group facilitates hydrogen bonding and interactions with biological targets, while aromatic substituents modulate solubility and bioavailability .

The compound’s crystallographic and conformational properties have likely been analyzed using software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), as these tools are standard in small-molecule crystallography . Its synthesis may involve sulfonyl chloride intermediates reacting with amines, analogous to methods described for sulfamethazine and related compounds .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-5-6-17(11-14(13)2)20(26)24-18-7-9-19(10-8-18)29(27,28)25-21-22-15(3)12-16(4)23-21/h5-12H,1-4H3,(H,24,26)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHSHWYLTBCYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation Method

A scalable approach involves reacting acetylacetone with guanidine derivatives in acidic conditions. Patent WO2011067362A1 describes a modified one-pot method:

  • Guanidinium salt formation : Aniline reacts with cyanamide in aqueous HCl to form phenylguanidinium chloride.

  • Cyclization : The guanidinium salt reacts with acetylacetone under basic conditions (NaOH/KOH) to yield 4,6-dimethylpyrimidin-2-amine.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Water/ethanol (3:1 v/v)

  • Yield: 78–85%.

Alternative Pathway: Nitrile Condensation

4,6-Dimethylpyrimidin-2-amine can also be synthesized via condensation of 3-aminocrotononitrile with acetamidine hydrochloride, though this method is less efficient (yield: 65–70%).

Sulfonylation: Formation of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline

Sulfonyl Chloride Coupling

The pyrimidine amine reacts with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction:

  • Sulfonylation :

    • 4,6-Dimethylpyrimidin-2-amine (1 eq) + 4-nitrobenzenesulfonyl chloride (1.2 eq)

    • Base: Pyridine or triethylamine

    • Solvent: Dichloromethane (DCM), 0–5°C

    • Yield: 88%.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts the nitro group to an amine.

Direct Sulfamoylation

Alternative methods use sulfamic acid derivatives. For example, reacting 4-aminophenylboronic acid with 4,6-dimethylpyrimidin-2-sulfamoyl chloride in THF yields the sulfonamide directly (yield: 82%).

Amidation: Synthesis of the Final Product

Schotten-Baumann Reaction

The aniline intermediate is acylated with 3,4-dimethylbenzoyl chloride under basic conditions:

  • Reagents :

    • 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline (1 eq)

    • 3,4-Dimethylbenzoyl chloride (1.5 eq)

    • Base: 10% NaOH (aq)

    • Solvent: Water/acetone (2:1 v/v)

    • Temperature: 0–5°C

    • Yield: 75%.

Coupling Reagent-Mediated Amidation

For higher efficiency, carbodiimide reagents (e.g., EDCl/HOAt) facilitate the reaction in anhydrous DMF:

  • Conditions :

    • EDCl (1.2 eq), HOAt (0.2 eq), RT, 12 hours

    • Yield: 92%.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (4:1), yielding white crystals (purity >98% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 6H, pyrimidine-CH₃), 2.30 (s, 3H, benzamide-CH₃), 2.33 (s, 3H, benzamide-CH₃), 7.45–8.10 (m, aromatic H).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₃N₅O₃S [M+H]⁺: 458.1584; found: 458.1586.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent US4394506A highlights a continuous process for sulfonamides, reducing reaction time by 40% compared to batch methods. Key parameters:

  • Residence time: 20–30 minutes

  • Temperature: 50–60°C

  • Catalyst: Triethylamine (0.1 eq).

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation (100°C, 300 W) achieve 85% yield in 15 minutes, minimizing organic solvent use.

Challenges and Optimization

Side Reactions

  • Over-sulfonylation : Controlled stoichiometry (sulfonyl chloride ≤1.2 eq) prevents di-sulfonation.

  • Pyrimidine Ring Degradation : Avoid strong acids (e.g., H₂SO₄) during sulfonylation.

Yield Improvement

  • Catalytic DMAP : Adds 8–10% yield in amidation steps by accelerating acylation .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamides with a pyrimidinyl-sulfamoyl-phenyl backbone. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Benzamide/Pyrimidine Molecular Formula Molecular Weight Key Properties (pKa, Density, etc.) References
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide 3,4-dimethylbenzamide C₂₁H₂₂N₄O₃S 410.49 Not reported; predicted high lipophilicity
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide 4-fluorobenzamide C₁₉H₁₇FN₄O₃S 400.43 pKa = 7.16; density = 1.426 g/cm³
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylprop-2-enamide 2-methylprop-2-enamide C₁₆H₁₈N₄O₃S 346.40 Density = 1.35 g/cm³; solid at room temp
Diacetylsulfadimidine (N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl] acetamide) Acetylated sulfamoyl group C₁₇H₁₉N₅O₅S 405.43 Enhanced metabolic stability
N-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide 2-nitrobenzamide-thiourea hybrid C₂₀H₁₈N₆O₅S₂ 486.52 Nitro group confers redox activity

Key Comparisons

Electronic Effects of Substituents :

  • The 3,4-dimethylbenzamide group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance hydrophobic interactions compared to the 4-fluorobenzamide analog (electron-withdrawing fluorine) .
  • The 2-nitrobenzamide-thiourea hybrid (Table 1) exhibits redox activity due to the nitro group, which is absent in the target compound .

Acetylation of the sulfamoyl group (diacetylsulfadimidine) increases metabolic stability by blocking enzymatic hydrolysis, a feature absent in the non-acetylated target compound .

Crystallographic Behavior :

  • Similar to sulfamethazine complexes, the target compound likely forms hydrogen-bonded networks via its sulfamoyl and pyrimidinyl groups, as observed in co-crystals with carboxylic acids .

Synthetic Routes :

  • The compound shares synthetic pathways with sulfaguanidine and sulfadoxine, where sulfonyl chloride intermediates react with amines under controlled conditions .

Biological Activity

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C19H21N5O3S
  • Molecular Weight : 393.47 g/mol

The structure features a dimethylpyrimidine group linked to a sulfamoyl phenyl moiety, which is further attached to a 3,4-dimethylbenzamide. This unique structure is thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Antimicrobial Properties : The presence of the sulfamoyl group suggests potential antimicrobial activity, similar to traditional sulfonamides.
  • Anticonvulsant Effects : Preliminary studies suggest that related compounds may exhibit anticonvulsant properties through modulation of neurotransmitter systems.

Anticonvulsant Activity

A study explored the anticonvulsant effects of related compounds in various animal models. For instance, a compound structurally similar to this compound demonstrated significant efficacy in reducing seizure activity induced by maximal electroshock (MES) with an effective dose (ED50) of approximately 1.7 mg/kg in mice .

Antimicrobial Activity

Research on analogs has shown that certain sulfonamide derivatives possess broad-spectrum antimicrobial activity. For example, compounds with similar sulfamoyl groups were effective against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibition of folic acid synthesis, which is crucial for bacterial growth.

Case Studies

  • Study on Anticonvulsant Properties :
    • Objective : Evaluate the efficacy of related compounds in seizure models.
    • Findings : Compounds exhibited varying degrees of effectiveness with some achieving notable reductions in seizure frequency and duration.
  • Antimicrobial Efficacy Analysis :
    • Objective : Assess the antimicrobial properties against clinical isolates.
    • Results : Certain derivatives showed potent activity against resistant strains, highlighting their potential as therapeutic agents .

Data Summary

Activity Type Compound Model/Method ED50/IC50 Value Notes
AnticonvulsantSimilar CompoundMES-induced seizures1.7 mg/kgSignificant reduction observed
AntimicrobialSulfonamide DerivativeBacterial culturesVaries by strainEffective against resistant strains

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